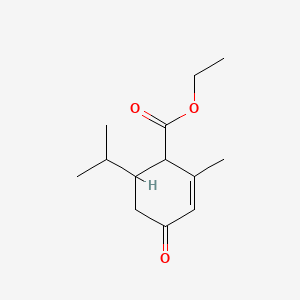

3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one

Descripción

The exact mass of the compound 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 2-methyl-4-oxo-6-propan-2-ylcyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-5-16-13(15)12-9(4)6-10(14)7-11(12)8(2)3/h6,8,11-12H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMOPULUXAKJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=O)C=C1C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885254 | |

| Record name | 2-Cyclohexene-1-carboxylic acid, 2-methyl-6-(1-methylethyl)-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24079-95-6 | |

| Record name | Ethyl 2-methyl-6-(1-methylethyl)-4-oxo-2-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24079-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexene-1-carboxylic acid, 2-methyl-6-(1-methylethyl)-4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024079956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24079-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexene-1-carboxylic acid, 2-methyl-6-(1-methylethyl)-4-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexene-1-carboxylic acid, 2-methyl-6-(1-methylethyl)-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-(isopropyl)-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

synthesis of 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one

An In-depth Technical Guide on the Synthesis of 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one

Abstract

The cyclohexenone framework is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds, including steroids and complex terpenoids.[1][2] Its synthesis is, therefore, a cornerstone of modern organic chemistry. This guide provides a comprehensive, in-depth exploration of the synthesis of a specific, highly functionalized derivative, 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one. We will dissect a robust and efficient synthetic strategy grounded in the principles of the Robinson Annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3][4] This document is structured to provide not just a procedural outline but a deep mechanistic understanding, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Strategic Disconnection and Mechanistic Rationale

The target molecule, 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one, is a polysubstituted six-membered ring. The most logical and convergent approach to its construction is the Robinson Annulation, a reaction sequence discovered by Sir Robert Robinson in 1935.[1][5] This strategy involves the formation of a six-membered ring through the creation of three new carbon-carbon bonds in a tandem sequence.[6]

Our retrosynthetic analysis identifies two key starting materials:

-

Michael Donor: Ethyl acetoacetate. This β-ketoester provides the nucleophilic carbon source (at its α-position) that initiates the sequence and ultimately forms the C3-methyl and C4-carbethoxy portions of the final ring.[7]

-

Michael Acceptor: 4-Methyl-1-penten-3-one (commonly known as isopropyl vinyl ketone). This α,β-unsaturated ketone provides the electrophilic centers and the carbon backbone that will become C1, C2, C5, C6, and the C5-isopropyl group of the target cyclohexenone.

The overall transformation proceeds through four distinct, base-catalyzed mechanistic steps:

-

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of ethyl acetoacetate by a suitable base, typically sodium ethoxide, to generate a resonance-stabilized enolate ion.[6] This enolate is a soft nucleophile, primed for conjugate addition.

-

Michael Addition: The generated enolate performs a nucleophilic conjugate (or 1,4-) addition to the β-carbon of the α,β-unsaturated ketone, isopropyl vinyl ketone.[7][8] Subsequent protonation of the resulting enolate yields a 1,5-dicarbonyl intermediate.

-

Intramolecular Aldol Cyclization: In the presence of a base, the 1,5-dicarbonyl intermediate undergoes a rapid intramolecular aldol condensation. An enolate is formed by deprotonation of the acetyl methyl group, which then attacks the ketone carbonyl derived from the Michael acceptor, forming a six-membered cyclic β-hydroxy ketone.[5]

-

Dehydration: The cyclic aldol adduct is readily dehydrated under the basic reaction conditions, eliminating a molecule of water to yield the thermodynamically stable α,β-unsaturated cyclohexenone product.[6]

Detailed Experimental Protocol

This protocol describes a robust procedure for the synthesis of the title compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |

| Ethanol, 200 proof | C₂H₅OH | 46.07 | 150 mL | - | Anhydrous, solvent |

| Sodium Metal | Na | 22.99 | 2.3 g | 0.10 | Handle with care |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g | 0.10 | Michael Donor |

| 4-Methyl-1-penten-3-one | C₆H₁₀O | 98.14 | 9.8 g | 0.10 | Michael Acceptor |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Extraction solvent |

| 5% Hydrochloric Acid | HCl (aq) | - | ~50 mL | - | For neutralization |

| Saturated NaCl (aq) | NaCl | - | 50 mL | - | For washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying agent |

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with 150 mL of anhydrous ethanol. Small, freshly cut pieces of sodium metal (2.3 g, 0.10 mol) are added cautiously and portion-wise to control the exothermic reaction and hydrogen evolution. The mixture is stirred until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

-

Addition of Michael Donor: The sodium ethoxide solution is cooled to 0-5 °C using an ice-water bath. Ethyl acetoacetate (13.0 g, 0.10 mol) is then added dropwise via an addition funnel over 15 minutes while maintaining the internal temperature below 10 °C.

-

Michael Addition: While continuing to cool and stir, 4-methyl-1-penten-3-one (9.8 g, 0.10 mol) is added dropwise over 30-45 minutes. The rate of addition should be controlled to keep the reaction temperature below 10 °C. A color change and slight increase in viscosity may be observed.

-

Annulation and Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional hour at room temperature before being heated to reflux for 2-3 hours to ensure the completion of the aldol condensation and dehydration steps. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Neutralization: The flask is cooled to room temperature, and the reaction mixture is poured slowly into a beaker containing 200 mL of ice-cold water. The resulting aqueous solution is carefully neutralized to a pH of ~7 by the slow addition of 5% aqueous hydrochloric acid.

-

Extraction and Washing: The neutralized mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed sequentially with water (1 x 50 mL) and saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove any remaining water-soluble impurities.

-

Drying and Concentration: The organic extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: The crude oil is purified by vacuum distillation or flash column chromatography on silica gel to afford the pure 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one.

Scientific Integrity and Process Validation

Causality in Experimental Design

-

Choice of Base: Sodium ethoxide is the base of choice as its conjugate acid (ethanol) is the reaction solvent. This prevents unwanted transesterification of the carbethoxy group, which could occur if a different alkoxide base were used.[7]

-

Temperature Control: The initial Michael addition is performed at low temperatures (0-10 °C) because the reaction is significantly exothermic.[9] Uncontrolled addition can lead to side reactions, such as polymerization of the Michael acceptor or self-condensation of the donor, thereby reducing the overall yield.

-

Reflux Step: While the Michael addition proceeds readily at lower temperatures, the subsequent intramolecular aldol condensation and, particularly, the final dehydration step often require thermal energy to proceed at a reasonable rate and drive the equilibrium towards the final, conjugated product.

-

Aqueous Workup: The workup procedure involving neutralization and washing is critical for removing the base catalyst, unreacted starting materials, and any water-soluble byproducts, which is essential for obtaining a clean crude product prior to final purification.

Self-Validating Protocols: Characterization

The integrity of the synthesis is confirmed by rigorous characterization of the final product. The identity and purity of 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one should be validated using standard spectroscopic techniques.

-

¹H NMR: Will confirm the presence of all unique protons, including the isopropyl doublet and septet, the ethyl ester triplet and quartet, the vinylic methyl singlet, and the protons on the cyclohexene ring.

-

¹³C NMR: Will show the correct number of carbon signals, including the two carbonyls (ketone and ester), the two sp² carbons of the double bond, and the aliphatic carbons of the ring and substituents.

-

Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the α,β-unsaturated ketone (~1670 cm⁻¹) and the ester carbonyl (~1735 cm⁻¹).

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (224.29 g/mol ), confirming the correct elemental composition.

Conclusion

The is efficiently achieved through a well-established Robinson Annulation protocol. By carefully selecting the appropriate Michael donor (ethyl acetoacetate) and acceptor (4-methyl-1-penten-3-one) and controlling the reaction conditions, this valuable cyclohexenone building block can be prepared in good yield. The methodology presented here is not only a practical guide for obtaining the target molecule but also serves as an illustrative example of a powerful and versatile C-C bond-forming strategy that is fundamental to the field of organic synthesis. This compound, with its multiple functional groups, stands as a versatile intermediate for the elaboration into more complex molecular architectures relevant to drug discovery and natural product synthesis.

References

-

Wikipedia. Robinson annulation. Available from: [Link]

-

J&K Scientific LLC. Robinson Annulation. Available from: [Link]

-

JoVE. Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Available from: [Link]

-

Wikipedia. Hagemann's ester. Available from: [Link]

-

Chemistry LibreTexts. The Robinson Annulation Reaction. Available from: [Link]

-

Arkat USA, Inc. The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Available from: [Link]

-

Pearson. A compound known as Hagemann's ester can be prepared by treating.... Available from: [Link]

-

Filo. The third and fourth steps in the synthesis of Hagemann's ester from ethy... Available from: [Link]

-

St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS. Available from: [Link]

-

Chemistry LibreTexts. Conjugate Carbonyl Additions - The Michael Reaction. Available from: [Link]

-

Organic Syntheses. Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Available from: [Link]

-

Organic Syntheses. 4,4-dimethyl-2-cyclohexen-1-one. Available from: [Link]

Sources

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. Hagemann's ester - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Mechanism of Hagemann's Ester Formation from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Hagemann's Ester

First synthesized in 1893 by the German chemist Carl Hagemann, ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, widely known as Hagemann's ester, has remained a cornerstone in the edifice of synthetic organic chemistry.[1] Its compact, functionalized cyclohexenone framework serves as a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the core mechanistic pathways leading to the formation of this pivotal synthetic intermediate from ethyl acetoacetate and formaldehyde, offering insights for both academic and industrial researchers. The principal route to Hagemann's ester is a base-catalyzed cascade reaction, a testament to the efficiency of multi-component reactions in building molecular complexity.

The Core Reaction: A Symphony of Condensations

The formation of Hagemann's ester from ethyl acetoacetate and formaldehyde is a classic example of a tandem or cascade reaction, where multiple bond-forming events occur in a single pot. This process elegantly combines three named reactions: the Knoevenagel condensation, the Michael addition, and an intramolecular aldol condensation. Understanding the interplay of these reactions is crucial for optimizing reaction conditions and maximizing yields.

Part 1: The Predominant Pathway - Base-Catalyzed Mechanism

The most common and efficient synthesis of Hagemann's ester employs a base catalyst, often a secondary amine like piperidine or an alkoxide such as sodium ethoxide.[1] This pathway can be dissected into three key stages:

Stage 1: Knoevenagel Condensation - Formation of the Michael Acceptor

The reaction is initiated by a Knoevenagel condensation between one equivalent of ethyl acetoacetate and formaldehyde. The base deprotonates the acidic α-carbon of ethyl acetoacetate to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration yields ethyl 2-ethylideneacetoacetate, a reactive α,β-unsaturated carbonyl compound that serves as the Michael acceptor in the next stage.

Stage 2: Michael Addition - Carbon-Carbon Bond Formation

A second equivalent of ethyl acetoacetate, also deprotonated by the base to form an enolate, then acts as a Michael donor. This enolate undergoes a conjugate 1,4-addition to the electron-deficient β-carbon of the ethyl 2-ethylideneacetoacetate formed in the first stage. This step is a crucial carbon-carbon bond-forming reaction that assembles the backbone of the eventual cyclohexenone ring.

Stage 3: Intramolecular Aldol Condensation and Dehydration - Ring Closure

The product of the Michael addition is a 1,5-dicarbonyl compound. Under the basic conditions, an intramolecular aldol condensation occurs. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. This cyclic intermediate, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated system of Hagemann's ester. The formation of the six-membered ring is thermodynamically favored over other possibilities.

Part 2: The Alternative Pathway - A Plausible Acid-Catalyzed Mechanism

While less common, the formation of Hagemann's ester can also be conceptualized under acid-catalyzed conditions, although this pathway is not as well-documented in the literature. The principles of acid catalysis for each of the constituent reactions can be applied to construct a plausible mechanism.

Stage 1: Acid-Catalyzed Knoevenagel-Type Condensation

In the presence of an acid catalyst, the carbonyl oxygen of formaldehyde is protonated, increasing its electrophilicity. The ethyl acetoacetate exists in equilibrium with its enol form, which is also favored under acidic conditions. The enol then acts as a nucleophile, attacking the protonated formaldehyde. Subsequent dehydration would yield the same α,β-unsaturated Michael acceptor as in the base-catalyzed route.

Stage 2: Acid-Catalyzed Michael Addition

The α,β-unsaturated ketone can be protonated on its carbonyl oxygen by the acid catalyst. This enhances the electrophilicity of the β-carbon. A second molecule of ethyl acetoacetate, in its enol form, can then attack the β-carbon in a conjugate addition.

Stage 3: Acid-Catalyzed Intramolecular Aldol Condensation

The resulting 1,5-dicarbonyl intermediate can then undergo an acid-catalyzed intramolecular aldol condensation. One of the ketone carbonyls is protonated, and the enol of the other carbonyl attacks it to form the six-membered ring. The resulting β-hydroxy ketone is then readily dehydrated under acidic conditions to form Hagemann's ester.

Factors Influencing the Reaction

The choice of catalyst and reaction conditions can significantly impact the yield and purity of Hagemann's ester.

| Parameter | Base Catalysis | Acid Catalysis | Considerations |

| Catalyst | Piperidine, Sodium Ethoxide | Protic acids (e.g., HCl, H₂SO₄), Lewis acids | Base catalysis is generally more efficient and widely used. |

| Solvent | Ethanol, Methanol | Aprotic solvents to avoid side reactions | The solvent should be chosen to ensure solubility of all reactants. |

| Temperature | Room temperature to reflux | Typically requires heating | Higher temperatures can promote dehydration but may also lead to side reactions. |

| Stoichiometry | 2 equivalents of ethyl acetoacetate to 1 of formaldehyde | Same as base catalysis | Precise stoichiometry is crucial for minimizing byproducts. |

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of Hagemann's ester using piperidine as a catalyst.[2]

Materials:

-

Ethyl acetoacetate

-

Formaldehyde (37% aqueous solution)

-

Piperidine

-

Ethanol

-

Dichloromethane

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (2.0 equivalents) and ethanol.

-

Addition of Reagents: To the stirred solution, add formaldehyde solution (1.0 equivalent) followed by a catalytic amount of piperidine.

-

Reaction: The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction may be gently heated to reflux to drive it to completion.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is dissolved in dichloromethane and washed successively with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield Hagemann's ester as a colorless to pale yellow oil.

Conclusion and Future Perspectives

The formation of Hagemann's ester is a classic yet powerful transformation in organic synthesis. Its mechanism, a cascade of fundamental carbon-carbon bond-forming reactions, offers a compelling case study in reaction design. While the base-catalyzed pathway is well-established and widely utilized, a deeper understanding of the acid-catalyzed route could open new avenues for methodological development. For researchers in drug discovery and development, a firm grasp of this reaction and its nuances is invaluable for the efficient construction of complex molecular architectures. Future research may focus on the development of more sustainable and enantioselective methods for the synthesis of Hagemann's ester and its derivatives, further expanding the utility of this remarkable building block.

References

- Hagemann, C. T. L. (1893). Ueber die Condensation von Formaldehyd mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 26(1), 876-890.

-

Wikipedia. (n.d.). Hagemann's ester. Retrieved from [Link]

-

Arkat USA, Inc. (2010). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. ARKIVOC, 2010(iv), 104-124. Retrieved from [Link]

-

Filo. (2023, November 4). The third and fourth steps in the synthesis of Hagemann's ester from ethy... Retrieved from [Link]

Sources

1H NMR and 13C NMR spectroscopic data of 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique for the structural elucidation of organic compounds in research and pharmaceutical development.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one, a substituted cyclohexenone derivative. By dissecting the theoretical underpinnings of chemical shifts, coupling constants, and carbon environments, we will construct a detailed spectral map of the molecule. This document serves as a practical reference for researchers and scientists, offering not only spectral interpretation but also a robust experimental protocol for data acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Molecule and the Method

The target of our investigation is 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one. Its structure features a six-membered ring with a ketone, a carbon-carbon double bond, and multiple stereocenters, making it a rich subject for NMR analysis. The strategic placement of methyl, isopropyl, and carbethoxy groups creates a unique magnetic environment for each proton and carbon nucleus.

NMR spectroscopy operates on the principle of nuclear spin. Nuclei with an odd mass or atomic number possess a magnetic spin, which, when placed in a strong external magnetic field, can align with or against the field.[3][4] By applying a radiofrequency pulse, these nuclei can be excited from a lower to a higher energy state. The subsequent relaxation and emission of energy are detected and translated into an NMR spectrum.[5] This spectrum provides three key pieces of information:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus.[6][7][8]

-

Integration: Reveals the relative number of nuclei (protons) generating a signal.

-

Spin-Spin Splitting (Multiplicity): Describes the number of neighboring, non-equivalent nuclei.[2]

Through a careful synthesis of these data points, a complete molecular structure can be pieced together with high fidelity.

Structural Analysis and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, we will use the following standardized numbering system for the atoms in 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one.

(Note: Image is a placeholder for the chemical structure with numbered atoms for reference in the tables below.)

¹H NMR Spectroscopic Analysis

The proton NMR spectrum provides a detailed map of the hydrogen framework of a molecule. Each unique proton or group of equivalent protons will generate a distinct signal, the characteristics of which are dictated by its chemical environment and proximity to other protons.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts, multiplicities, and integrations for each proton in the molecule, based on established values for similar chemical motifs.[9][10][11]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-2 | ~5.8 - 6.0 | Singlet (s) or narrow multiplet | 1H | Olefinic proton on a C=C bond adjacent to a carbonyl group, leading to significant deshielding. |

| H-4 | ~3.0 - 3.3 | Doublet of doublets (dd) | 1H | Methine proton alpha to the carbethoxy group and adjacent to another methine proton (H-5). |

| H-5 | ~2.3 - 2.6 | Multiplet (m) | 1H | Methine proton adjacent to the isopropyl group and two other ring protons (H-4, H-6). |

| H-6a / H-6b | ~2.1 - 2.5 | Multiplets (m) | 2H | Diastereotopic methylene protons adjacent to a stereocenter (C-5) and a carbonyl group. |

| H-8 (CH of Isopropyl) | ~1.8 - 2.1 | Multiplet (m) | 1H | Methine proton of the isopropyl group, split by six methyl protons and the H-5 proton. |

| H-9 (CH₃ of Isopropyl) | ~0.9 - 1.1 | Doublet (d) | 6H | Two equivalent methyl groups of the isopropyl substituent, split by the H-8 methine proton. |

| H-10 (CH₃ on C-3) | ~1.9 - 2.1 | Singlet (s) | 3H | Vinylic methyl group attached to the C=C double bond. |

| H-12 (O-CH₂) | ~4.0 - 4.2 | Quartet (q) | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and split by the H-13 methyl protons. |

| H-13 (CH₃ of Ethyl) | ~1.1 - 1.3 | Triplet (t) | 3H | Methyl protons of the ethyl ester, split by the adjacent H-12 methylene protons. |

Proton Spin-Spin Coupling Network

The connectivity between protons can be visualized through a coupling diagram. This illustrates which protons are close enough to influence each other's magnetic environment, leading to signal splitting.

Caption: ¹H-¹H spin-spin coupling network.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. In a standard broadband-decoupled spectrum, each magnetically non-equivalent carbon atom produces a single sharp peak.[6][12] The chemical shift of each peak is highly indicative of the carbon's hybridization and electronic environment.[5][13][14][15]

Predicted ¹³C NMR Spectral Data

The expected chemical shift ranges for the carbon atoms are detailed below. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[6][16]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Rationale for Assignment |

| C-1 | ~195 - 205 | C (Quaternary) | Ketone carbonyl carbon, highly deshielded.[10][12] |

| C-2 | ~125 - 135 | CH (Methine) | sp² hybridized carbon of the C=C bond. |

| C-3 | ~155 - 165 | C (Quaternary) | sp² hybridized carbon of the C=C bond, substituted with a methyl group. |

| C-4 | ~50 - 55 | CH (Methine) | sp³ hybridized carbon alpha to the carbethoxy group. |

| C-5 | ~40 - 45 | CH (Methine) | sp³ hybridized carbon bearing the isopropyl group. |

| C-6 | ~35 - 40 | CH₂ (Methylene) | sp³ hybridized carbon alpha to the carbonyl group. |

| C-7 (C=O of Ester) | ~170 - 175 | C (Quaternary) | Carbonyl carbon of the ethyl ester group.[17] |

| C-8 (CH of Isopropyl) | ~30 - 35 | CH (Methine) | sp³ hybridized methine carbon of the isopropyl group. |

| C-9 (CH₃ of Isopropyl) | ~20 - 25 | CH₃ (Methyl) | Two equivalent sp³ hybridized methyl carbons. |

| C-10 (CH₃ on C-3) | ~18 - 23 | CH₃ (Methyl) | Vinylic methyl carbon attached to the double bond. |

| C-12 (O-CH₂) | ~60 - 65 | CH₂ (Methylene) | sp³ hybridized carbon bonded to the ester oxygen. |

| C-13 (CH₃ of Ethyl) | ~14 - 16 | CH₃ (Methyl) | sp³ hybridized terminal methyl carbon of the ethyl group. |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following workflow outlines the necessary steps from sample preparation to data processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[7]

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for reference.

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.

-

For ¹H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a 90° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Experimental Workflow Diagram

Caption: Standard workflow for NMR analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by fundamental principles and predictive data, provides an unambiguous structural confirmation of 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one. The distinct chemical shifts and coupling patterns observed for the olefinic, aliphatic, and ester functional groups create a unique spectroscopic fingerprint. This guide demonstrates the power of a systematic, theory-driven approach to spectral interpretation, a cornerstone of modern chemical research and drug development. By following the outlined experimental protocols, scientists can reliably generate high-quality data to validate molecular structures and ensure the integrity of their work.

References

-

Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. Retrieved from [Link]

-

Practical strategies for the structural elucidation of small organic molecules are described for typical organic chemists. (2008). Wiley-VCH Verlag GmbH & Co. KGaA. Retrieved from [Link]

-

An easy guide to understanding NMR SPECTROSCOPY. (2023). KIS Academics. Retrieved from [Link]

-

13.11 Characteristics of 13C NMR Spectroscopy. (2023). OpenStax. Retrieved from [Link]

-

NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024). Technology Networks. Retrieved from [Link]

-

NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]

-

13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

-

1H proton nmr spectrum of cyclohexene. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Organic Chemistry - Spectroscopy - Cyclohexanone. (2017). YouTube. Retrieved from [Link]

-

Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. (2021). inChemistry. Retrieved from [Link]

-

Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores. (2019). The Royal Society of Chemistry. Retrieved from [Link]

-

13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. (2007). MDPI. Retrieved from [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. ijirset.com [ijirset.com]

- 3. kisacademics.com [kisacademics.com]

- 4. technologynetworks.com [technologynetworks.com]

- 5. inchemistry.acs.org [inchemistry.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jchps.com [jchps.com]

- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 9. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. m.youtube.com [m.youtube.com]

- 11. rsc.org [rsc.org]

- 12. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. compoundchem.com [compoundchem.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Enduring Legacy of Hagemann's Ester: A Technical Guide to Its Historical Syntheses

For Immediate Release

A deep dive into the foundational chemical syntheses of Hagemann's ester, this technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the historical methods that have shaped the utility of this versatile building block. From its initial discovery to subsequent pivotal innovations, this document provides not only the procedural steps but also the underlying chemical principles and mechanistic insights that guided these early explorations.

Introduction: A Cornerstone of Synthetic Chemistry

First described in 1893 by the German chemist Carl Hagemann, ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, now ubiquitously known as Hagemann's ester, has established itself as a cornerstone in the edifice of organic synthesis.[1] Its unique molecular architecture, featuring a cyclohexenone core with strategically placed functional groups, has rendered it an invaluable precursor in the synthesis of a myriad of complex natural products, including sterols, terpenoids, and trisporic acids.[1] This guide revisits the seminal historical syntheses of this important compound, offering a detailed examination of the methodologies and the chemical logic that drove their development.

The Genesis: Hagemann's Original Approach (1893)

The inaugural synthesis of Hagemann's ester was a testament to the burgeoning field of synthetic organic chemistry in the late 19th century. Hagemann's approach, while foundational, was a multi-step process characterized by the construction of a key intermediate followed by cyclization. The core of his method involved the reaction of two equivalents of ethyl acetoacetate with methylene iodide in the presence of sodium methoxide.[1] This initial step forms the diethyl ester of 2,4-diacetylpentane. Subsequent treatment of this intermediate with a base induced an intramolecular cyclization, and a final heating step afforded Hagemann's ester.[1]

Mechanistic Pathway of Hagemann's Synthesis

The formation of Hagemann's ester via the original route can be understood through a sequence of classical organic reactions. The initial reaction is a double alkylation of the ethyl acetoacetate enolate on methylene iodide. The subsequent base-catalyzed intramolecular reaction is an aldol condensation, a pivotal carbon-carbon bond-forming reaction that forges the six-membered ring.

Caption: Mechanistic overview of Hagemann's original synthesis.

Knoevenagel's Improvement: A More Efficient Pathway (1894)

Shortly after Hagemann's discovery, Emil Knoevenagel introduced a significant improvement to the synthesis. Knoevenagel's method streamlined the process by utilizing formaldehyde in place of methylene iodide.[1] In this approach, two equivalents of ethyl acetoacetate are condensed with formaldehyde in the presence of a catalytic amount of piperidine.[1] This reaction proceeds through a tandem Knoevenagel condensation, Michael addition, and an intramolecular aldol condensation, ultimately leading to the formation of Hagemann's ester. This modification offered a more efficient and practical route to this valuable intermediate.

The Knoevenagel-Hagemann Synthesis: A Mechanistic Cascade

The elegance of Knoevenagel's method lies in its cascade nature, where a series of reactions occur in a single pot. The reaction is initiated by a Knoevenagel condensation between one equivalent of ethyl acetoacetate and formaldehyde to form an electrophilic α,β-unsaturated ester. This intermediate then undergoes a Michael addition with a second equivalent of ethyl acetoacetate. The resulting 1,5-dicarbonyl compound readily undergoes an intramolecular aldol condensation to form the cyclohexenone ring, followed by dehydration to yield Hagemann's ester.

Caption: Experimental workflow for the Knoevenagel-Hagemann synthesis.

Alternative Historical Approaches: Expanding the Synthetic Toolkit

Beyond these two foundational methods, other notable historical syntheses of Hagemann's ester have been developed, each offering unique advantages and insights.

-

The Newman and Lloyd Approach: This method utilizes a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl 2-butynoate.[1] The resulting cycloadduct is then hydrolyzed to afford Hagemann's ester. A key advantage of this approach is the ability to introduce different substituents at the C2 position by varying the starting butynoate, offering greater synthetic flexibility.[1]

-

The Mannich and Forneau Approach: This synthesis involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a pre-formed Mannich base, diethyl-methyl-(3-oxobutyl)-ammonium iodide.[1] A subsequent cyclization mediated by sodium methoxide yields Hagemann's ester. This method is a variation of the Robinson annulation, a powerful ring-forming reaction in organic chemistry.

Comparative Analysis of Historical Synthesis Methods

To provide a clear and concise overview for the modern researcher, the key parameters of these historical syntheses are summarized below. It is important to note that reported yields from early literature can be variable and may not reflect the outcomes achievable with modern techniques and purification methods.

| Synthesis Method | Key Reactants | Catalyst/Reagent | Key Transformations | Reported Yield |

| Hagemann (1893) | Ethyl acetoacetate, Methylene iodide | Sodium methoxide, Base | Double alkylation, Intramolecular aldol condensation | Not consistently reported |

| Knoevenagel (1894) | Ethyl acetoacetate, Formaldehyde | Piperidine (catalytic) | Knoevenagel condensation, Michael addition, Intramolecular aldol condensation | Generally considered an improvement on the original |

| Newman & Lloyd | 2-Methoxy-1,3-butadiene, Ethyl 2-butynoate | None (thermal), Acid (hydrolysis) | Diels-Alder cycloaddition, Hydrolysis | Varies with substrates |

| Mannich & Forneau | Ethyl acetoacetate, Methyl vinyl ketone, Diethyl-methyl-(3-oxobutyl)-ammonium iodide | Sodium methoxide | Michael addition, Intramolecular aldol condensation | Not consistently reported |

Detailed Experimental Protocols

The following protocols are based on modern interpretations of the classical procedures and are intended to provide a practical starting point for laboratory synthesis.

Knoevenagel Synthesis of Hagemann's Ester

Materials:

-

Ethyl acetoacetate (2.0 molar equivalents)

-

Formaldehyde (37% aqueous solution, 1.0 molar equivalent)

-

Piperidine (catalytic amount, e.g., 0.1 molar equivalents)

-

Ethanol (solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate and ethanol.

-

With stirring, add the aqueous formaldehyde solution, followed by the catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Hagemann's ester.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Conclusion

The historical syntheses of Hagemann's ester not only provided access to a crucial synthetic building block but also showcased the power and elegance of fundamental organic reactions. From Hagemann's pioneering work to the insightful modifications by Knoevenagel and the alternative strategies of Newman, Lloyd, Mannich, and Forneau, the evolution of these methods reflects the intellectual progression of synthetic chemistry. For today's researchers, understanding these historical routes provides not only a practical toolkit for the preparation of Hagemann's ester and its analogs but also a deeper appreciation for the chemical principles that continue to underpin modern drug discovery and development.

References

-

Hagemann's ester. In Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

alternative nomenclature for 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the alternative nomenclature for the organic compound commonly referred to as 3-Methyl-5-isopropyl-4-carbethoxy-2-cyclohexene-1-one. We will dissect the systematic IUPAC name, evaluate the provided alternative, and explore the underlying chemical grammar that dictates these naming conventions. This document is intended to clarify potential ambiguities for researchers in organic synthesis, medicinal chemistry, and drug development, ensuring precise communication and documentation.

Introduction: The Imperative of Precise Chemical Language

In the collaborative landscape of scientific research, and particularly in the exacting field of drug development, unambiguous communication is paramount. The chemical name of a molecule is its universal identifier, conveying its precise atomic connectivity and stereochemistry. Misinterpretation of a chemical name can lead to costly errors in synthesis, incorrect biological assays, and flawed structure-activity relationship (SAR) studies.

The subject of this guide, a substituted cyclohexenone, serves as an excellent case study for exploring the nuances of organic nomenclature. While multiple names may be used to describe the same molecule, only one is sanctioned as the systematic name by the International Union of Pure and Applied Chemistry (IUPAC). Understanding the logic behind the systematic name, as well as the construction of common or alternative names, is a critical skill for any chemical scientist.

The Systematic (IUPAC) Name: A First Principles Approach

The rigorously systematic name for the molecule , as indexed by PubChem, is ethyl 2-methyl-4-oxo-6-propan-2-ylcyclohex-2-ene-1-carboxylate . Let us deconstruct this name to understand the prioritization rules and descriptor choices that lead to its formation.

Identifying the Principal Functional Group and Parent Structure

The IUPAC system prioritizes functional groups for naming. In this molecule, we have a ketone, an alkene, and an ester. According to IUPAC rules, the ester group (-COOR) has higher priority than the ketone (=O) and the alkene (C=C). When an ester group is attached to a ring, the ring is considered the parent structure, and the name is constructed as an alkyl ...carboxylate.[1][2]

-

Parent Structure: Cyclohexene

-

Principal Functional Group: The ester, named as a carboxylate .

Numbering the Cyclohexene Ring

The numbering of the ring is the most critical step and follows a strict set of rules to assign the lowest possible locants (numbers) to key features:

-

Principal Functional Group: The carbon atom to which the principal functional group (the carboxylate) is attached is assigned as position 1 .

-

Multiple Bonds: The double bond of the cyclohexene ring must be given the lowest possible numbers, starting from C1. In this case, the double bond is between C2 and C3.

-

Substituents: The remaining substituents are then assigned the lowest possible numbers based on this initial numbering.

Following these rules, we arrive at the numbering scheme illustrated below.

Sources

An In-depth Technical Guide to the Synthesis of Substituted Cyclohexenones: Core Starting Materials and Methodologies

Abstract

The substituted cyclohexenone framework is a ubiquitous and invaluable scaffold in the fields of medicinal chemistry, natural product synthesis, and materials science. Its prevalence in a myriad of biologically active molecules necessitates a deep understanding of the synthetic strategies available for its construction. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for synthesizing substituted cyclohexenones. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each reaction, the critical role of starting material selection, and the causal relationships that dictate reaction outcomes. We will explore classic and modern synthetic transformations, including the Robinson Annulation, Diels-Alder Reaction, and various organocatalytic approaches, providing detailed experimental protocols, comparative data, and field-proven insights to empower the rational design and execution of cyclohexenone synthesis.

Introduction: The Enduring Significance of the Cyclohexenone Motif

The six-membered carbocyclic ring of cyclohexenone, featuring an α,β-unsaturated ketone, is a privileged structural motif. This arrangement of atoms imparts a unique combination of reactivity and conformational rigidity, making it an ideal building block for the synthesis of complex molecular architectures. From steroidal hormones to potent anticancer agents, the cyclohexenone core is a recurring theme in molecules that modulate biological processes. The ability to strategically introduce substituents at various positions on this ring is paramount for fine-tuning pharmacological activity, optimizing pharmacokinetic properties, and exploring structure-activity relationships (SAR). This guide will equip the reader with the foundational knowledge to select and implement the most appropriate synthetic strategy for accessing a desired substituted cyclohexenone target.

The Robinson Annulation: A Classic and Versatile Ring-Forming Strategy

The Robinson annulation, first reported by Robert Robinson in 1935, is a powerful and widely used method for the formation of a six-membered ring to create a cyclohexenone derivative.[1] It is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation.[2][3][4]

Core Starting Materials and Mechanistic Causality

The success of a Robinson annulation hinges on the judicious selection of two key starting materials:

-

A Michael Donor: Typically an enolizable ketone or a related active methylene compound (e.g., β-ketoesters, 1,3-diketones). This component provides the nucleophilic enolate that initiates the sequence.

-

A Michael Acceptor: Almost invariably an α,β-unsaturated ketone, with methyl vinyl ketone (MVK) being the most common choice.[5]

The reaction is typically catalyzed by a base, which serves to deprotonate the Michael donor, generating the reactive enolate. The choice of base can influence the regioselectivity of enolate formation (thermodynamic vs. kinetic control), thereby impacting the final product structure.

The causality of the Robinson annulation is a beautiful illustration of sequential reactivity. The initial Michael addition creates a 1,5-dicarbonyl intermediate. Under the basic reaction conditions, this intermediate is perfectly primed for a subsequent intramolecular aldol condensation, a highly favorable process for forming stable five- or six-membered rings.[4] The resulting β-hydroxy ketone readily undergoes dehydration to afford the thermodynamically stable α,β-unsaturated cyclohexenone.

Asymmetric Organocatalytic Robinson Annulation: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

A landmark advancement in Robinson annulation is the development of asymmetric organocatalytic variants, most notably the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction. This reaction utilizes a chiral organocatalyst, typically L-proline or a derivative thereof, to induce enantioselectivity in the formation of bicyclic cyclohexenones like the Wieland-Miescher ketone and the Hajos-Parrish ketone.[6][7][8][9] These compounds are invaluable chiral building blocks for the synthesis of steroids and other complex natural products.[10][11][12]

The organocatalyst functions by forming a chiral enamine intermediate with the dione starting material. This enamine then undergoes a highly stereocontrolled Michael addition to the α,β-unsaturated ketone, followed by an intramolecular aldol condensation and dehydration, all orchestrated by the chiral catalyst to yield an enantioenriched product.

Data Presentation: Starting Materials for Key Bicyclic Ketones

| Product | Michael Donor | Michael Acceptor | Catalyst Example |

| Wieland-Miescher Ketone | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | (S)-Proline[8] |

| Hajos-Parrish Ketone | 2-Methyl-1,3-cyclopentanedione | Methyl vinyl ketone | (S)-Proline |

Experimental Protocol: Asymmetric Synthesis of the Wieland-Miescher Ketone

-

Materials: 2-Methyl-1,3-cyclohexanedione, methyl vinyl ketone, (S)-proline, dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) and (S)-proline (0.1 eq) in anhydrous DMSO, stir the mixture at 35 °C until all solids are dissolved.

-

Slowly add freshly distilled methyl vinyl ketone (1.5 eq) dropwise to the solution.

-

Vigorously stir the reaction mixture at 35 °C for 80-90 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding ethyl acetate and a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched Wieland-Miescher ketone.[5]

-

Visualization: The Robinson Annulation Mechanism

Caption: The sequential mechanism of the Robinson Annulation.

The Diels-Alder Reaction: A Convergent Approach to Cyclohexene Precursors

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a cyclohexene ring in a single, concerted step.[13] While it does not directly yield a cyclohexenone, it is a highly efficient method for constructing the six-membered ring, which can then be readily converted to the desired enone. This approach offers excellent control over stereochemistry and regioselectivity.

Core Starting Materials and Mechanistic Considerations

The key components of a Diels-Alder reaction are:

-

A Conjugated Diene: An electron-rich 4π-electron system.

-

A Dienophile: An electron-deficient 2π-electron system (an alkene or alkyne).

To facilitate the synthesis of cyclohexenones, specialized dienes have been developed. One of the most notable is Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene).[14] This electron-rich diene reacts readily with a variety of dienophiles.[15] The resulting cycloadduct contains a silyl enol ether and a methoxy group, which upon acidic workup, hydrolyze and eliminate to directly afford a cyclohexenone.[15][16]

The stereochemical outcome of the Diels-Alder reaction is highly predictable due to its concerted nature and adherence to the endo rule, which often favors the formation of the kinetic product where substituents on the dienophile are oriented towards the developing π-system of the diene.

Data Presentation: Common Diene-Dienophile Pairings for Cyclohexenone Synthesis

| Diene | Dienophile | Product Precursor |

| 1,3-Butadiene | Acrolein | 3-Cyclohexenecarboxaldehyde |

| Isoprene | Methyl vinyl ketone | 1-Methyl-4-acetyl-1-cyclohexene |

| Danishefsky's Diene | Methyl acrylate | Methyl 4-oxo-2-cyclohexenecarboxylate precursor[5] |

Experimental Protocol: Diels-Alder Reaction of Danishefsky's Diene with Methyl Acrylate

-

Materials: Danishefsky's diene, methyl acrylate, dichloromethane (DCM), hydrochloric acid (HCl).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl acrylate (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add Danishefsky's diene (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 6 hours, monitoring by TLC.

-

Upon completion of the cycloaddition, add 1M aqueous HCl and stir vigorously for 1 hour to effect hydrolysis and elimination.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the substituted cyclohexenone.[5]

-

Visualization: Diels-Alder Workflow for Cyclohexenone Synthesis

Caption: General workflow for cyclohexenone synthesis via the Diels-Alder reaction.

Organocatalytic Michael Addition Strategies

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[17] In recent years, organocatalysis has emerged as a powerful tool to render these additions asymmetric, providing enantiomerically enriched cyclohexanone derivatives that can be readily oxidized to cyclohexenones.

Core Starting Materials and Catalytic Principles

The essential components for an organocatalytic Michael addition leading to cyclohexenones are:

-

A Michael Donor: A nucleophile, often generated in situ from a precursor like an aldehyde, ketone, or nitroalkane.

-

A Michael Acceptor: A cyclic enone, such as cyclohexenone itself or a substituted derivative.

-

An Organocatalyst: A small, chiral organic molecule that facilitates the reaction without being incorporated into the final product. Chiral amines and thioureas are common catalyst classes.[12]

The mechanism of catalysis often involves the formation of a transient, activated intermediate. For example, a chiral secondary amine catalyst can react with a ketone donor to form a nucleophilic enamine. This enamine then adds to the Michael acceptor in a highly stereocontrolled fashion, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.

Experimental Protocol: Asymmetric Michael Addition of Nitromethane to a β-Substituted Cyclohexenone

-

Materials: β-substituted cyclohexenone, nitromethane, a chiral diamine catalyst (e.g., a tert-leucine-derived diamine), benzoic acid, and a suitable solvent (e.g., toluene).

-

Procedure:

-

To a vial containing the β-substituted cyclohexenone (1.0 eq) and the chiral diamine catalyst (0.1 eq), add the solvent and benzoic acid (0.1 eq).

-

Add nitromethane (5.0 eq) to the mixture.

-

Stir the reaction at room temperature, monitoring by TLC.

-

Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the enantiomerically enriched γ-nitroketone. This product can then be further manipulated, for instance, by elimination of the nitro group, to yield a substituted cyclohexenone.[11]

-

Visualization: Organocatalytic Michael Addition Cycle

Caption: A generalized catalytic cycle for an amine-catalyzed Michael addition.

Other Notable Methodologies

While the Robinson annulation, Diels-Alder reaction, and organocatalytic Michael additions are the workhorses of cyclohexenone synthesis, other powerful methods exist that are suitable for specific applications.

-

Nazarov Cyclization: This is an acid-catalyzed electrocyclic reaction of divinyl ketones to form cyclopentenones.[18][19][20] While less common for cyclohexenone synthesis, specific substrates can be designed to undergo a formal [5+1] or related cyclization to afford six-membered rings.[21]

-

Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone.[22][23] Similar to the Nazarov cyclization, its application to cyclohexenone synthesis is less common but can be achieved through strategic substrate design, particularly in intramolecular variants.[24]

-

Synthesis of Spirocyclic Cyclohexenones: These complex structures, where two rings share a single carbon atom, are found in numerous natural products. Their synthesis often involves intramolecular processes or the use of specialized starting materials and reagents to construct the spirocyclic core.[1][25]

Comparative Analysis and Future Outlook

The choice of synthetic route to a substituted cyclohexenone is dictated by several factors, including the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

-

The Robinson Annulation is a robust and reliable method for constructing fused ring systems and is particularly powerful in its asymmetric organocatalytic form for accessing chiral building blocks.

-

The Diels-Alder Reaction offers a highly convergent and stereocontrolled route to cyclohexene precursors, with the use of reagents like Danishefsky's diene providing a direct entry to functionalized cyclohexenones.

-

Organocatalytic Michael Additions provide an excellent means of introducing chirality and functionality at the β-position of the cyclohexanone ring, which can then be converted to the corresponding cyclohexenone.

The field of cyclohexenone synthesis continues to evolve, with ongoing research focused on the development of new catalysts, more efficient and environmentally benign reaction conditions, and novel strategies for accessing increasingly complex and diverse substitution patterns. The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate this exciting and important area of synthetic organic chemistry.

References

-

Zhou, P., Zhang, L., Luo, S., & Cheng, J.-P. (2012). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry, 77(5), 2526–2530. [Link]

-

Wieland–Miescher ketone. In Wikipedia. [Link]

-

Bui, T., & Barbas, C. F. (2000). A proline-catalyzed asymmetric Robinson annulation reaction. Tetrahedron Letters, 41(36), 6951–6954. [Link]

-

Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138–5175. [Link]

-

List, B. (2004). The ying and yang of asymmetric aminocatalysis. Chemical Communications, (8), 819–822. [Link]

-

Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807–7808. [Link]

-

Banerjee, B. (2021). Recent advances in the synthesis of spirocyclic compounds. Beilstein Journal of Organic Chemistry, 17, 1826–1919. [Link]

-

Diels‐Alder Reaction of Danishefsky Diene: The Initial Cyclohexene Product and the Corresponding Cyclohexenone Product. ResearchGate. [Link]

-

Hayashi, Y. (2016). Pot-Economy and One-Pot Synthesis. Journal of Organic Chemistry, 81(19), 8947-8959. [Link]

-

Jurado, S., Domínguez-Pérez, B., Illa, O., Balzarini, J., Busqué, F., & Alibés, R. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. International Journal of Molecular Sciences, 23(17), 9704. [Link]

-

Robinson annulation. In Wikipedia. [Link]

-

Afonso, C. A. M., et al. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 17(6), 1553–1556. [Link]

-

Synthesis of some cyclohexene derivatives by Diels-Alder reaction. ResearchGate. [Link]

-

Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. [Link]

-

Nazarov cyclization reaction. Grokipedia. [Link]

-

Nazarov Cyclization. Organic Chemistry Portal. [Link]

-

Kozmin, S. A., & Rawal, V. H. (1997). 2-Cyclohexen-1-one, 4-(hydroxymethyl)-. Organic Syntheses, 74, 158. [Link]

-

Danishefsky's diene. In Wikipedia. [Link]

-

Diels–Alder reaction. In Wikipedia. [Link]

-

Nazarov cyclization reaction. In Wikipedia. [Link]

-

Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. [Link]

-

The Nazarov Cyclization. Thieme. [Link]

-

Nazarov Cyclization. NROChemistry. [Link]

-

Catalyst-free tandem aldol condensation/Michael addition of 1,3-cyclohexanediones with enolizable aldehydes. ResearchGate. [Link]

-

Studies Towards Functionalization of Cyclohexenones, Synthesis of Azabicycles and HDAC 6 Inhibitors. University of Illinois Chicago. [Link]

-

Wang, C., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 576-600. [Link]

-

2.4: Co-Mediated Ring Forming Reactions. Chemistry LibreTexts. [Link]

-

Pauson-Khand Reaction. chem.iitb.ac.in. [Link]

-

Photoinduced Synthesis of Functionalized Oxacyclic Spirooxindoles Via Ring Expansion. ResearchGate. [Link]

-

Wang, J., et al. (2010). Asymmetric organocatalytic Michael addition of anthrone to enone. Organic & Biomolecular Chemistry, 8(19), 4354-4356. [Link]

-

Brown, S. P., et al. (2003). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 125(35), 10472–10473. [Link]

-

Lu, H., et al. (2009). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications, (28), 4251-4253. [Link]

-

Pauson-Khand Reaction. Organic Chemistry Portal. [Link]

-

Liu, H.-J., & Browne, E. N. C. (1987). Diels–Alder reactions of 4,4-dimethyl-2-cyclohexenones. A direct route to the 4,4-dimethyl-1-decalones. Canadian Journal of Chemistry, 65(6), 1262–1278. [Link]

-

Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. YouTube. [Link]

-

Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society. [Link]

-

Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Publishing. [Link]

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. [Link]

-

Cyclohexenones via michael addition and aldol condensation: the robinson annulation. JoVE. [Link]

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC. [Link]

-

21.10: Conjugate Additions: The Michael Reaction. Chemistry LibreTexts. [Link]

-

Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

Sources

- 1. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. JoVE Coach | Learn Science & Business Concepts in 2 Mins [coach.jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric organocatalytic Michael addition of anthrone to enone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nazarov Cyclization [organic-chemistry.org]

- 19. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 20. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 21. grokipedia.com [grokipedia.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.iitb.ac.in [chem.iitb.ac.in]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

Thermodynamic versus Kinetic Control in Hagemann's Ester Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, famously known as Hagemann's ester, has been a cornerstone in the synthesis of a multitude of natural products, including sterols, terpenoids, and trisporic acids, since its initial preparation in 1893.[1] Its synthesis, often a variation of the Robinson annulation, presents a classic case of the dichotomy between thermodynamic and kinetic control.[1] The regioselectivity of the crucial enolate formation dictates the final annulated product, and a nuanced understanding of the reaction conditions is paramount for guiding the synthesis towards the desired isomer. This guide provides a deep dive into the mechanistic underpinnings of thermodynamic and kinetic control in Hagemann's ester synthesis, offering field-proven insights and detailed protocols to empower researchers in harnessing this powerful synthetic tool.

Introduction: The Enduring Legacy of Hagemann's Ester

Hagemann's ester is a versatile intermediate in organic synthesis, valued for its dense functionality and potential for diverse chemical transformations.[1] Several synthetic routes to Hagemann's ester have been developed, including the original approach by Carl Hagemann, as well as modifications by Knoevenagel, Newman and Lloyd, and others.[1] Many of these syntheses involve a Michael addition followed by an intramolecular aldol condensation, a sequence that falls under the umbrella of the Robinson annulation.[1][2] The critical juncture in these syntheses lies in the deprotonation of an unsymmetrical dicarbonyl intermediate, which can lead to two distinct enolates: the kinetic and the thermodynamic enolate. The selective generation of one over the other is the key to controlling the regiochemical outcome of the subsequent cyclization.

The Mechanistic Crossroads: Kinetic vs. Thermodynamic Enolates

The regioselectivity of enolate formation from an unsymmetrical ketone or dicarbonyl compound is governed by the principles of kinetic and thermodynamic control.[3][4] This choice determines which α-proton is abstracted by a base, leading to different enolate isomers.

-

Kinetic Control: This pathway is favored under conditions that are irreversible or pseudo-irreversible.[5][6] It leads to the formation of the product that is formed fastest, which is typically the less substituted enolate.[7][8] The proton on the less sterically hindered α-carbon is more accessible to the base, resulting in a lower activation energy for its removal.[9][10]

-

Thermodynamic Control: This pathway is favored under equilibrium conditions, where the reaction is reversible.[5][6] It results in the formation of the most stable product, which is generally the more substituted enolate.[7][8] The double bond of the more substituted enolate is more stabilized by hyperconjugation.

The interplay between these two pathways is crucial in the synthesis of Hagemann's ester and its analogues.

Visualizing the Control Elements

The following diagram illustrates the fundamental principles governing the choice between kinetic and thermodynamic pathways in enolate formation.

Caption: Factors influencing kinetic vs. thermodynamic enolate formation.

Hagemann's Ester Synthesis: A Case Study in Regioselectivity